molecular formula C15H9IO2 B611533 UBP512 CAS No. 1333112-78-9

UBP512

Cat. No.: B611533
CAS No.: 1333112-78-9
M. Wt: 348.1395
InChI Key: HOYQQANZLZKQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UBP512 is a modulator of NMDA receptors.

Scientific Research Applications

NMDA Receptor Modulation

UBP512 acts primarily on NMDA receptors, which are critical for synaptic plasticity and memory function. The compound has been shown to selectively inhibit GluN1/GluN2C and GluN1/GluN2D receptor responses, with an IC50 of approximately 51 μM and 46 μM respectively. Conversely, it potentiates responses at GluN1/GluN2A receptors, showcasing its dual role as both an inhibitor and enhancer depending on the receptor subtype involved .

Neurological Disorders

Given its modulation of NMDA receptor activity, this compound holds promise for therapeutic applications in neurological disorders such as schizophrenia and Alzheimer's disease. The ability to selectively enhance certain receptor pathways while inhibiting others may allow for targeted treatments that minimize side effects associated with broader NMDA receptor antagonists.

Study 1: Modulation Effects on Receptor Responses

A study conducted on Xenopus laevis oocytes demonstrated that this compound inhibited GluN1/GluN2C and GluN1/GluN2D receptor-mediated responses significantly while enhancing GluN1/GluN2A responses under high agonist concentrations. This indicates that this compound's modulation can be context-dependent, influenced by the presence of other neurotransmitters .

Study 2: Implications for Cancer Research

Research has also explored the potential implications of this compound in cancer biology. By modulating signaling pathways through NMDA receptors, it may influence tumor growth and metastasis indirectly via alterations in neuronal signaling that affect tumor microenvironments .

Data Tables

Receptor Type Effect of this compound IC50 (μM) Comments
GluN1/GluN2APotentiation51Enhances activity at higher agonist concentrations
GluN1/GluN2CInhibition46Significant blockade observed
GluN1/GluN2DInhibition53Maximal inhibition at elevated glutamate levels

Properties

CAS No.

1333112-78-9

Molecular Formula

C15H9IO2

Molecular Weight

348.1395

IUPAC Name

9-iodophenanthrene-3-carboxylic acid

InChI

InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)

InChI Key

HOYQQANZLZKQHU-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UBP512;  UBP-512;  UBP 512.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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